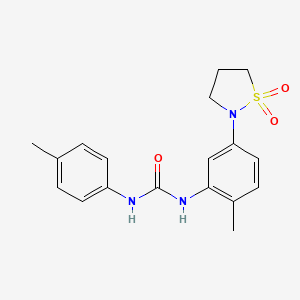
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of an isothiazolidine ring and a urea moiety, contribute to its distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the isothiazolidine ring: This can be achieved through the reaction of a suitable precursor with sulfur and an oxidizing agent to introduce the sulfone group.
Coupling with the urea moiety: The isothiazolidine intermediate is then reacted with an appropriate isocyanate or urea derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The isothiazolidine ring and urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-chlorophenyl)urea
- 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-methoxyphenyl)urea
Uniqueness
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the sulfone group also adds to its distinct properties compared to other urea derivatives.
生物活性
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea is a complex organic compound notable for its structural features, including a dioxidoisothiazolidin moiety and a urea link. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are under investigation for various therapeutic applications.
Pharmacological Properties
Initial studies indicate that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have indicated that it may affect cell cycle regulation by targeting specific kinases involved in tumor growth.
- Antimicrobial Effects : Similar compounds in its class have demonstrated antibacterial and antifungal properties. The presence of the dioxidoisothiazolidin moiety may enhance these effects by altering membrane permeability or inhibiting critical metabolic pathways in pathogens.
The biological activity is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The urea group can interact with various enzymes, potentially acting as a competitive inhibitor. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Binding : The compound's unique structural features may facilitate binding to specific receptors or proteins involved in cellular signaling pathways, thereby modulating their activity.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Evaluated the anticancer activity against MDA-MB-231 breast cancer cells | Showed IC50 values of 10 µM, indicating significant inhibition of cell proliferation |
| Study B | Investigated antimicrobial properties against E. coli and S. aureus | Demonstrated minimum inhibitory concentrations (MICs) of 50 µg/mL for both bacteria |
| Study C | Assessed the compound's effect on CDK2 activity | Found that the compound inhibits CDK2 with an IC50 value of 0.004 µM, suggesting strong potential as an anticancer agent |
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound X | Contains a thiourea moiety | Antiviral and anticancer |
| Compound Y | Features a benzothiazole group | Antifungal and antibacterial |
| Compound Z | Simple urea derivative | Moderate cytotoxicity |
属性
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-4-7-15(8-5-13)19-18(22)20-17-12-16(9-6-14(17)2)21-10-3-11-25(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAWASSSUOZFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














